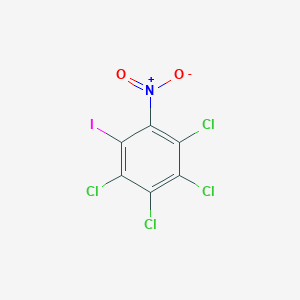
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene is an organic compound with the molecular formula C6Cl4IN2O2 It is a derivative of benzene, where four chlorine atoms, one iodine atom, and one nitro group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination, iodination, and nitration of benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce tetrachlorobenzene.
Iodination: Tetrachlorobenzene is then iodinated using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.
Nitration: The iodinated tetrachlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Reduction: The major product is 1,2,3,4-Tetrachloro-5-iodo-6-aminobenzene.
Oxidation: Products include nitroso derivatives or other oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be compared with other halogenated nitrobenzenes such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
1,2,3,5-Tetrachloro-4-nitrobenzene: Different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.
1,2,3,4-Tetrachloro-5-nitrobenzene:
The uniqueness of this compound lies in the presence of both iodine and nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
56892-57-0 |
|---|---|
Fórmula molecular |
C6Cl4INO2 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 |
Clave InChI |
IBJHHBRMWNXZST-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1I)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


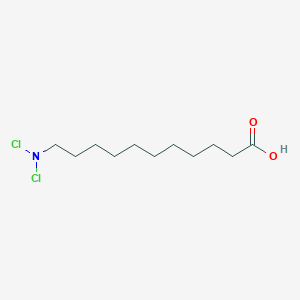


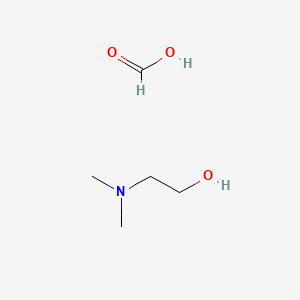


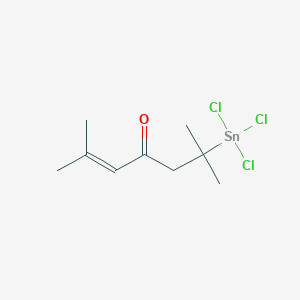
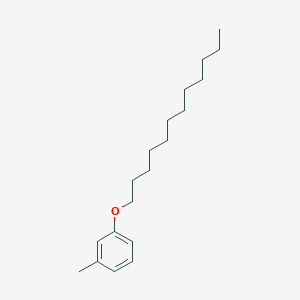


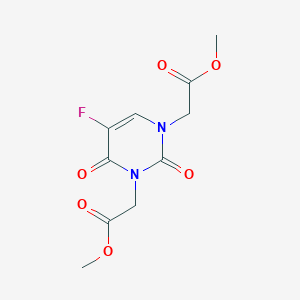
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)


